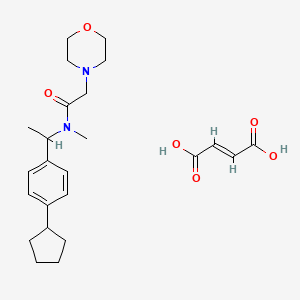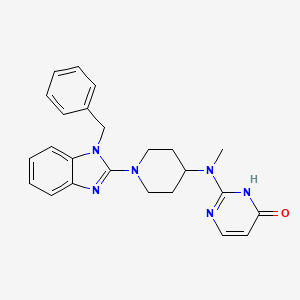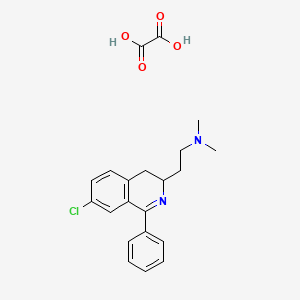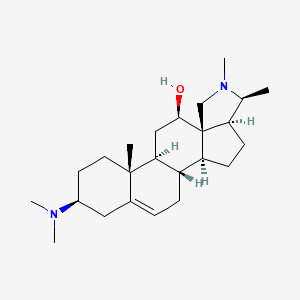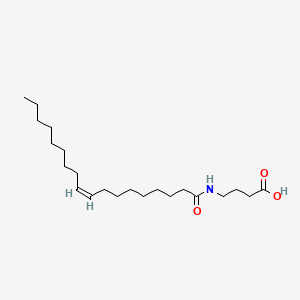
N-Oleoyl-4-aminobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Oleoyl-4-aminobutyric acid is a compound with the molecular formula C22H41NO3. It is a derivative of gamma-aminobutyric acid (GABA) where the amino group is acylated with oleic acid. This compound is part of the N-acyl amino acids family, which are known for their role in various biological processes and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Oleoyl-4-aminobutyric acid typically involves the acylation of 4-aminobutyric acid with oleic acid. This reaction can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
large-scale synthesis would likely involve similar acylation reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Oleoyl-4-aminobutyric acid can undergo various chemical reactions, including:
Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond in the oleic acid chain can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Alkylated amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications due to its structural similarity to GABA, which is a key neurotransmitter.
Industry: Possible use in the formulation of bioactive compounds and materials.
Wirkmechanismus
The mechanism of action of N-Oleoyl-4-aminobutyric acid involves its interaction with various molecular targets. It is believed to modulate the activity of GABA receptors, influencing neurotransmission. Additionally, it may interact with other signaling pathways, including those involving fatty acid amides and endocannabinoids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Linoleoyl-4-aminobutyric acid
- N-Arachidonoyl-4-aminobutyric acid
- N-Palmitoyl-4-aminobutyric acid
Uniqueness
N-Oleoyl-4-aminobutyric acid is unique due to its specific fatty acid moiety (oleic acid), which imparts distinct physicochemical properties and biological activities compared to other N-acyl amino acids. Its specific interactions with molecular targets and pathways also differentiate it from similar compounds .
Eigenschaften
CAS-Nummer |
133177-46-5 |
|---|---|
Molekularformel |
C22H41NO3 |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
4-[[(Z)-octadec-9-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h9-10H,2-8,11-20H2,1H3,(H,23,24)(H,25,26)/b10-9- |
InChI-Schlüssel |
NFYDTZXYPVTQHJ-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


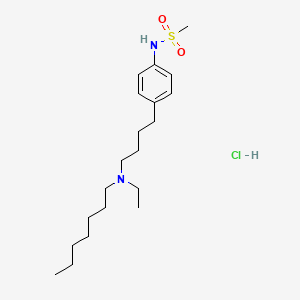

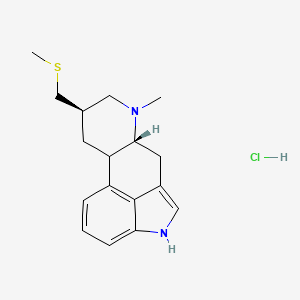

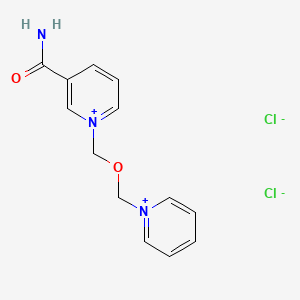
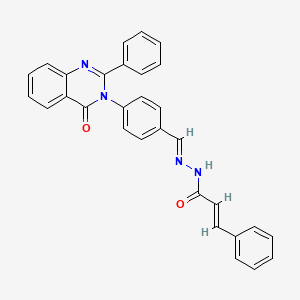
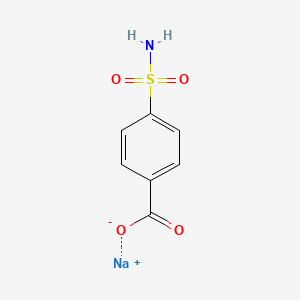
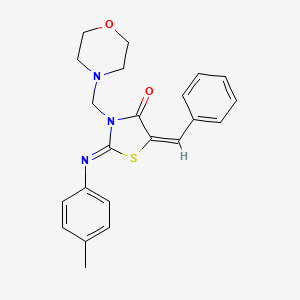

![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)
